molecular formula C10H7N3O B10839832 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one

1,3-Dihydro-imidazo[4,5-b]quinolin-2-one

Cat. No.: B10839832
M. Wt: 185.18 g/mol
InChI Key: BINWKEIURMBREF-UHFFFAOYSA-N
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Description

Overview of the Imidazoquinoline Scaffold in Medicinal Chemistry

The imidazoquinoline scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. nih.gov This structural motif, a fusion of imidazole (B134444) and quinoline (B57606) rings, is present in compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netmdpi.com The versatility of the imidazoquinoline core allows for extensive chemical modification, enabling researchers to fine-tune the physicochemical and biological properties of derivatives to achieve desired therapeutic effects. researchgate.net Its structural similarity to endogenous purines facilitates interactions with crucial biomolecules like enzymes and receptors. mdpi.comnih.gov Consequently, compounds featuring this scaffold are investigated for various applications, from modulating phosphodiesterase and Toll-like receptors (TLRs) to inhibiting kinases involved in cell signaling pathways. nih.govresearchgate.net

Historical Development and Research Trajectory of 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one

The research trajectory for 1,3-Dihydro-2H-imidazo[4,5-b]quinolin-2-one and its derivatives has been significantly shaped by their potent biological activities. Initial investigations identified this class of compounds as powerful inhibitors of cyclic AMP (cAMP) phosphodiesterase found in blood platelets. acs.org This discovery spurred further research into their potential as antithrombotic agents, focusing on their ability to prevent ADP-induced platelet aggregation. nih.gov A key challenge identified early in its development was the compound's limited aqueous solubility. Subsequent research efforts were therefore directed towards synthesizing derivatives with enhanced solubility to improve their pharmacological profile for potential in vivo applications. nih.gov This led to the exploration of various substitutions on the core scaffold, aiming to balance potent biological activity with favorable physical properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

1,3-dihydroimidazo[4,5-b]quinolin-2-one

InChI

InChI=1S/C10H7N3O/c14-10-12-8-5-6-3-1-2-4-7(6)11-9(8)13-10/h1-5H,(H2,11,12,13,14)

InChI Key

BINWKEIURMBREF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)N3

Origin of Product

United States

Synthetic Strategies and Methodologies for 1,3 Dihydro Imidazo 4,5 B Quinolin 2 One and Its Derivatives

Fundamental Synthetic Approaches to the Imidazo[4,5-b]quinolin-2-one Core

The construction of the fundamental imidazo[4,5-b]quinolin-2-one scaffold typically involves the sequential formation of the quinoline (B57606) and imidazole (B134444) rings. A common approach begins with substituted anilines, which undergo cyclization to form the quinolinone core. Subsequent functionalization and cyclization steps then lead to the final tricyclic system.

One established route involves the reaction of a substituted 2-chloro-3-aminopyridine with a primary amide, followed by an in situ cyclization and dehydration to yield N-1-substituted imidazo[4,5-b]pyridines. beilstein-journals.org Another fundamental strategy involves the acylation of a 3-amino group on a quinoline precursor, followed by cyclization to form the imidazole ring, yielding the desired imidazo[4,5-b]quinolin-2-one. binghamton.edu These foundational methods often serve as the basis for more complex synthetic endeavors.

A general synthetic pathway to the imidazo[4,5-c]quinoline core starts from commercially available quinolin-4-ol and its derivatives. nih.govacs.org The synthesis can involve a sequence of reactions including nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the imidazole ring. For example, 2-butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline was synthesized from a diaminoquinoline intermediate by reacting it with trimethyl orthovalerate in toluene (B28343). nih.gov

Starting MaterialReagentsProductYield (%)Reference
Diaminoquinoline intermediateTrimethyl orthovalerate, Toluene2-Butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline94 nih.gov
3-amino group containing compoundAcylating agentAcylated intermediate- binghamton.edu
Acylated intermediate-Imidazo[4,5-b]quinolin-2-one45 (two steps) binghamton.edu

Advanced Reaction Methodologies for Structural Diversification

To explore the chemical space around the imidazo[4,5-b]quinolin-2-one scaffold, chemists have employed a variety of advanced synthetic methodologies. These techniques allow for the introduction of diverse substituents and the efficient assembly of the core structure.

Annulation and cyclization reactions are pivotal in constructing the fused ring system of imidazo[4,5-b]quinolin-2-ones. Intramolecular carbonylative annulation of alkyne-tethered o-iodoanilines has been utilized to synthesize 4,5-fused tricyclic quinolin-2(1H)-ones. nih.gov The use of PPh₃ as a ligand was found to be crucial for this transformation. nih.gov

Another approach involves a formal [4+2] annulation reaction of aza-ortho-quinone methides with enolates to produce 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org This method benefits from readily available starting materials and mild reaction conditions. organic-chemistry.org Furthermore, a palladium-catalyzed intramolecular C-H amination has been developed for the synthesis of various fused quinolinones.

A notable cyclization protocol involves the reaction of 1,4,2-dioxazol-5-ones catalyzed by [Ru(p-cymene)(L-proline)Cl] to form dihydroquinoline-2-ones with high yields and regioselectivity through a formal intramolecular arene C(sp²)-H amidation. organic-chemistry.org

Reaction TypeKey Reagents/CatalystProduct TypeReference
Intramolecular Carbonylative AnnulationAlkyne-tethered o-iodoanilines, CO, PPh₃4,5-fused tricyclic quinolin-2(1H)-ones nih.gov
[4+2] AnnulationAza-ortho-quinone methides, Enolates, DBU3,4-dihydroquinolin-2(1H)-one derivatives organic-chemistry.org
Cyclization via C-H Amidation1,4,2-Dioxazol-5-ones, [Ru(p-cymene)(L-proline)Cl]Dihydroquinoline-2-ones organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the imidazo[4,5-b]quinolin-2-one scaffold. nih.govnih.gov These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents.

The Suzuki cross-coupling reaction, for instance, has been used to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com This reaction typically involves an organic halide, a boronic acid or ester, a palladium catalyst such as Pd(dppf)Cl₂, and a base. mdpi.com Similarly, the Buchwald-Hartwig amination is a powerful method for C-N bond formation and has been applied in the synthesis of C-2 substituted imidazo[4,5-b]pyridines using enolizable heterocycles as coupling partners. researchgate.net This reaction often employs ligands like Xantphos in combination with a palladium source like Pd(OAc)₂. researchgate.net

The Heck reaction and Sonogashira coupling have also found applications in the synthesis of quinoline derivatives, further expanding the toolkit for structural diversification.

Coupling ReactionCatalyst/LigandKey ReactantsProduct FeatureReference
Suzuki Cross-CouplingPd(dppf)Cl₂Bromo-substituted quinazolines, Boronic acid pinacol (B44631) esterC-C bond formation mdpi.com
Buchwald-Hartwig AminationPd(OAc)₂ / Xantphos2-halo imidazo[4,5-b]pyridines, Pyridone nucleophilesC-N bond formation researchgate.net
Buchwald-type C-N bond formationPd₂(dba)₃ / XantphosProtected N-hydroxyamides, Benzaldehydes/BenzoatesQuinolin-2(1H)-ones nih.gov

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex heterocyclic systems like imidazo[4,5-b]quinolin-2-one by combining three or more reactants in a single pot. mdpi.comresearchgate.net This strategy is atom-economical and can rapidly generate libraries of compounds for biological screening.

One example is the three-component one-pot synthesis of functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones from barbituric acid, aldehydes, and anilines. nih.gov This method circumvents the need for preparing unstable substituted 2-aminobenzaldehydes. nih.gov Another MCR involves the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), which is a versatile tool for synthesizing imidazo[1,2-a]pyridines from an aldehyde or ketone, an amidine, and an isocyanide. mdpi.com

While not directly forming the imidazo[4,5-b]quinolin-2-one core in all published examples, the principles of MCRs are readily adaptable and represent a promising avenue for the future development of highly efficient syntheses of this scaffold.

MCR Name/TypeReactantsCatalystProduct ScaffoldReference
Three-component reactionBarbituric acid, Aldehydes, Anilines-Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones nih.gov
Groebke–Blackburn–Bienaymé (GBB-3CR)Aldehyde/Ketone, Amidine, IsocyanideLewis or Brønsted acidImidazo[1,2-a]pyridines mdpi.com
Three-component reaction5-aminopyrazole, Aromatic aldehyde, Dimedone-1H-pyrazolo[3,4-b]quinoline mdpi.com

Strategies for Enhancing Synthetic Yields and Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of synthetic routes to 1,3-dihydro-imidazo[4,5-b]quinolin-2-one and its derivatives. Several strategies have been employed to achieve this.

One key aspect is the choice of catalyst and ligand in palladium-catalyzed reactions. For example, in the synthesis of 4,4′-bisquinolones via a one-pot borylation-Suzuki cross-coupling, the use of a strong base like KOH in combination with PdCl₂(dppf) under microwave irradiation led to excellent conversions. nih.gov The selection of an appropriate solvent is also critical, as demonstrated by the observation that solvents like DMSO, DMF, or toluene can promote dehalogenation as a side reaction in certain cases. nih.gov

StrategySpecific ExampleImpactReference
Catalyst and Base OptimizationPdCl₂(dppf) with KOH under microwave irradiationExcellent conversion in borylation-Suzuki coupling nih.gov
One-Pot ProcedureAcylation followed by cyclization without intermediate purificationImproved efficiency binghamton.edu
Purification MethodBasic extraction using sodium hydroxideRemoval of impurities binghamton.edu

Biological Research Endeavors and Mechanistic Elucidation of 1,3 Dihydro Imidazo 4,5 B Quinolin 2 One

Primary Biological Targets and Pathways

Research has identified two main areas of biological activity for 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one: the inhibition of cyclic AMP phosphodiesterase and the modulation of blood platelet aggregation.

Cyclic AMP Phosphodiesterase (cAMP PDE) Inhibition

A series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives have been synthesized and assessed for their ability to inhibit the hydrolysis of cyclic AMP (cAMP) by a phosphodiesterase (PDE) enzyme preparation from human platelets. nih.govebi.ac.uk The parent compound itself demonstrated significant inhibitory activity. nih.govebi.ac.uk This inhibition is noteworthy because cAMP is a crucial second messenger in many biological processes. By preventing its breakdown, these compounds can effectively elevate intracellular cAMP levels, leading to various downstream cellular effects.

The potency of this inhibitory action was found to be influenced by the presence of different substituents on the quinoline (B57606) ring. The introduction of alkyl, alkoxy, or halogen groups at the 5-, 6-, 7-, and 8-positions enhanced the inhibitory effect. nih.gov Conversely, methylation at the N-1 or N-3 positions of the imidazo (B10784944) ring resulted in compounds with weaker inhibitory activity against cAMP PDE. nih.gov

Inhibition of cAMP Phosphodiesterase by this compound Derivatives
CompoundSubstituent(s)Effect on cAMP PDE Inhibition
Parent StructureNonePotent Inhibitor
DerivativesAlkyl, Alkoxy, or Halogen at positions 5, 6, 7, 8Enhanced Inhibition
DerivativesMethylation at N-1 or N-3Weaker Inhibition

Modulation of Blood Platelet Aggregation

In conjunction with their effects on cAMP PDE, these compounds were also evaluated as inhibitors of blood platelet aggregation induced by agents like ADP and collagen. nih.govebi.ac.uk The inhibition of platelet aggregation is a direct consequence of the increased intracellular cAMP levels resulting from PDE inhibition. Elevated cAMP in platelets is known to suppress their activation and subsequent aggregation, a key process in thrombus formation.

The study revealed a strong correlation between the compounds' ability to inhibit cAMP PDE and their effectiveness in preventing platelet aggregation. nih.gov Similar to the trend observed with PDE inhibition, the parent 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one was a potent inhibitor of platelet aggregation. nih.govebi.ac.uk This activity was further amplified by the addition of specific substituents. nih.gov Notably, 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one (BMY 20844) emerged as a particularly promising candidate due to its strong antiplatelet properties in vitro. nih.govebi.ac.uk

Detailed Molecular Mechanisms of Enzyme Inhibition

The inhibitory action of this compound and its derivatives on phosphodiesterase is rooted in their specific interactions at the molecular level.

Binding Site Interactions and Allosteric Modulation

While the precise binding mode of this compound to phosphodiesterase is not fully elucidated in the provided context, the structure-activity relationship data suggests specific interactions within the enzyme's active site. The enhanced potency observed with certain substitutions on the quinoline ring points to the importance of hydrophobic and electronic interactions in this region for effective binding and inhibition. nih.gov The reduced activity upon methylation of the imidazole (B134444) nitrogen atoms suggests that these positions may be critical for hydrogen bonding or may introduce steric hindrance that disrupts optimal binding. nih.gov

Substrate Hydrolysis Modulation

The primary mechanism by which these compounds function is through the competitive inhibition of cAMP hydrolysis. By binding to the active site of the phosphodiesterase enzyme, they prevent the natural substrate, cAMP, from being broken down into AMP. This leads to an accumulation of intracellular cAMP, thereby modulating various cellular functions, most notably, in the context of the available research, the inhibition of platelet aggregation. nih.govnih.gov

Exploration of Other Potential Biological Activities of this compound Derivatives

Beyond their well-documented effects on phosphodiesterase and platelet aggregation, derivatives of the broader imidazo[4,5-b]quinoline and related structures have been investigated for a range of other biological activities.

Derivatives of the isomeric 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one have been identified as potent and selective inhibitors of the PI3Kδ isoform. nih.gov This is significant as PI3Kδ is implicated in various inflammatory and autoimmune diseases. nih.gov Structure-guided optimization of a pan-PI3K/m-TOR inhibitor led to the discovery of a potent and orally bioavailable PI3Kδ selective inhibitor. nih.gov

Furthermore, other research has explored quinoline-imidazole and quinoline-benzimidazole hybrid derivatives for their potential anticancer and antimicrobial activities. nih.gov Some of these hybrid compounds have demonstrated excellent, quasi-nonselective activity against a wide range of cancer cell lines, with some showing high potency in the nanomolar range. nih.gov Additionally, certain derivatives have exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov

Immunomodulatory Receptor Agonism (e.g., Toll-like Receptor 7/8)

While the broader class of imidazoquinolines is well-known for its immunomodulatory effects, this activity is predominantly associated with the 1H-imidazo[4,5-c]quinoline scaffold. nih.govacs.org Compounds like Imiquimod and Resiquimod are potent agonists of Toll-like Receptors 7 and 8 (TLR7/8), stimulating innate and adaptive immune responses. nih.govresearchgate.net These molecules are recognized for their ability to induce the production of interferons and other cytokines. nih.gov

However, the available scientific literature does not attribute significant TLR7/8 agonist activity to the this compound isomer. Detailed structure-activity relationship (SAR) studies have highlighted the specific structural features of the [4,5-c] fused ring system as crucial for TLR7/8 binding and activation. nih.govacs.orgchemrxiv.org Consequently, research into TLR agonism has focused on the imidazo[4,5-c]quinoline and other related heterocyclic systems, rather than the [4,5-b] isomer. core.ac.uk

Kinase Inhibition Profiles (e.g., PI3Kδ)

Similar to the pattern observed with immunomodulatory activity, the investigation of kinase inhibition within the imidazoquinoline family has largely centered on the 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one scaffold. nih.govresearchgate.net This isomer serves as the core structure for potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, including the PI3Kδ isoform. nih.govresearchgate.netdntb.gov.ua For instance, structure-guided optimization of the pan-PI3K/mTOR inhibitor Dactolisib, which is based on an imidazo[4,5-c]quinoline structure, has led to the discovery of highly selective PI3Kδ inhibitors. nih.govresearchgate.netnih.govacs.orgnih.govacs.org

Antithrombotic Properties

Significant research has been directed towards the antithrombotic potential of 1,3-Dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives. nih.gov The primary mechanism of action for this class of compounds is the inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE) within blood platelets. nih.govnih.gov By inhibiting cAMP PDE, these compounds prevent the breakdown of cAMP, leading to higher intracellular levels. Increased cAMP is associated with reduced platelet activation and aggregation, which are key events in thrombus formation. nih.govnih.govnih.gov

A series of these derivatives were synthesized and evaluated for their ability to inhibit cAMP hydrolysis and to prevent platelet aggregation induced by agents like ADP and collagen. nih.govebi.ac.uk The parent compound, 1,3-Dihydro-2H-imidazo[4,5-b]quinolin-2-one, showed potent inhibitory activity. nih.gov This activity was further enhanced by adding alkyl, alkoxy, or halogen substituents at the 5-, 6-, 7-, and 8-positions of the quinoline ring. nih.govebi.ac.uk

One of the most promising compounds from this series is 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, also known as BMY 20844. nih.govnih.gov BMY 20844 proved to be a potent and specific inhibitor of platelet low Km cAMP phosphodiesterase. nih.gov It effectively inhibited platelet aggregation in vitro in plasma from humans, rats, and rabbits. nih.gov Due to its potent in vitro platelet inhibitory properties, efficacy in animal models of thrombosis, and a favorable hemodynamic profile, BMY 20844 was selected for further clinical evaluation. nih.govebi.ac.uk

Below is a table summarizing the inhibitory activity of selected 1,3-Dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives on cAMP PDE and ADP-induced platelet aggregation.

CompoundSubstituentscAMP PDE Inhibition (IC50, µM)Platelet Aggregation Inhibition (IC50, µM)
Parent Compound None0.441.1
BMY 20844 7,8-di-CH30.070.3
Derivative 7-CH30.160.5
Derivative 8-CH30.140.5
Derivative 7-OCH30.160.7
Derivative 8-OCH30.130.4
Derivative 7-Cl0.191.0
Derivative 8-Cl0.140.5
Data sourced from studies on human platelet phosphodiesterase and rabbit blood platelets. nih.gov

Structure Activity Relationship Sar Studies of 1,3 Dihydro Imidazo 4,5 B Quinolin 2 One Analogues

Core Structural Requirements for Optimal Biological Activity

Furthermore, the oxidation state of the core can be critical. For instance, studies on imidazo[1,2-a]quinoxaline (B3349733) inhibitors of EGFR found that the dihydro- versions of the core were generally less potent than their fully aromatic counterparts, suggesting the electronic and conformational properties of the unsaturated core are vital for certain biological targets. mdpi.com The imidazo[4,5-b]quinoline scaffold is a recurring motif in compounds designed as anticancer agents and immune response modifiers, solidifying its status as a "privileged structure" in medicinal chemistry. nih.govnih.gov

Positional Effects of Substitution on Efficacy and Selectivity

The specific placement of substituents on both the quinolone and imidazole (B134444) portions of the molecule dramatically influences the compound's efficacy and its selectivity for biological targets.

Modifications around the quinolone ring are a primary strategy for fine-tuning the activity of these compounds.

C-5 Position: While direct SAR studies on C-5 substituted 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one are not extensively detailed in the provided literature, research on analogous heterocyclic systems provides valuable insights. For example, in studies of cinmethylin (B129038) analogs, substitutions at the C-5 position with groups such as ketone, fluorine, and methoxy (B1213986) resulted in excellent herbicidal activity, indicating that this position is a key site for modulating bioactivity. nih.govnih.gov

C-6 and C-7 Positions: The C-6 and C-7 positions are common sites for modification. The synthesis of active anticancer agents from 6,7-dichloro-5,8-quinolinedione highlights that these positions are crucial for developing potent compounds. nih.gov In a related class of imidazoquinolines developed as TLR7/8 agonists, substitutions at the C-7 position were well-tolerated and could even increase potency. A notable trend observed was that electron-donating groups (EDGs) at C-7 tended to produce stronger TLR7/8 activation compared to electron-withdrawing groups (EWGs).

C-8 Position: The C-8 position has been a successful target for optimization. In the development of PI3Kδ selective inhibitors based on the 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one scaffold (an isomer of the title compound), SAR studies focused on the 8th position led to the discovery of highly potent and isoform-selective inhibitors.

A summary of substituent effects on the quinolone moiety is presented below.

PositionSubstituent TypeObserved Effect on ActivityCompound Class / Target
C-5 Ketone, Fluorine, MethoxyExcellent herbicidal activityCinmethylin Analogs
C-7 Electron-Donating Groups (EDGs)Stronger activationTLR7/8 Agonists
C-7 Electron-Withdrawing Groups (EWGs)Weaker activationTLR7/8 Agonists
C-8 Various (part of optimization)Led to potent and selective inhibitorsPI3Kδ Inhibitors

The nitrogen atoms of the imidazole ring are critical handles for manipulating the pharmacological properties of these molecules.

N-1 Position: The N-1 position is arguably one of the most significant points for modification. Numerous patents and studies focus on N-1 substituted imidazo[4,5-c]quinolines, particularly those with branched alkyl groups, for use as immune response modifiers. googleapis.comgoogle.com SAR studies on imidazoquinolines have shown that varying the N-1 substituent can lead to compounds with selective activity for TLR7, TLR8, or mixed TLR7/8 agonism. In the context of anticancer research, 1-substituted-imidazoquinolinediones have demonstrated good cytotoxic activity against human brain tumor cell lines. nih.gov

N-3 Position: The N-3 position also plays a role in determining the activity profile. The discovery of a potent and selective PI3Kδ inhibitor, which featured a 4-methoxybenzyl group at the N-3 position of a 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one, highlights the importance of this position for achieving high potency and selectivity.

The following table summarizes the impact of substitutions on the imidazole moiety.

PositionSubstituent TypeObserved Effect on ActivityCompound Class / Target
N-1 Branched Alkyl GroupsImmune response modificationImmune Response Modifiers
N-1 Various Alkyl/Aryl GroupsCan confer selectivity for TLR7 vs. TLR8TLR Agonists
N-3 4-Methoxybenzyl GroupPotent and selective inhibitionPI3Kδ Inhibitors

Design Principles for Modulating Bioactivity through Side-Chain Functionalization

Beyond direct substitution on the core, the design of side chains attached to the scaffold is a key strategy for modulating bioactivity.

The nature of linkers and the terminal functional groups of side chains can have a profound impact on biological activity. General principles can be drawn from studies on other bioactive molecules. For example, in the design of short peptide amphiphiles, it was found that increasing the carbon number in hydrophobic side chains from three to four significantly enhanced antibacterial and antitumor activities. nih.gov Furthermore, the specific branching of the side chain (e.g., γ-branching in leucine) could dramatically alter potency and cytotoxicity. nih.gov Similarly, for cationic residues, the length of the side chain was found to modulate anticancer activity and cytotoxicity. nih.gov

In a more closely related series of imidazopyridinium antagonists, the chemical nature of the linker was paramount; replacement of a sulfur atom in a thiophosphoryl group with an oxygen, or its complete removal, led to the abolishment of antagonist activity. nih.gov This demonstrates that the linker is not merely a spacer but an active contributor to the molecule's interaction with its target.

Stereochemistry is a critical factor in the SAR of these compounds, as enantiomers can exhibit significantly different biological activities. In a series of analogues of the Rab geranylgeranyl transferase (RGGT) inhibitor minodronate, the dextrorotatory (+) enantiomer of 2-hydroxy-3-(imidazo[1,2-a]pyridin-3-yl)-2-phosphonopropanoic acid was found to be the most potent inhibitor. nih.gov Molecular modeling studies suggested that stereochemistry-dependent interactions within the enzyme's active site were responsible for this enhanced potency. nih.gov The identification of a specific bioactive enantiomer has also been noted in the development of Neuropeptide S Receptor antagonists, further emphasizing that the three-dimensional arrangement of the molecule is a key determinant of its biological function. nih.gov

Computational and Theoretical Investigations of 1,3 Dihydro Imidazo 4,5 B Quinolin 2 One

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, such as 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one, might bind to a biological target, typically a protein or enzyme. This process involves creating a three-dimensional model of the compound and simulating its interaction with the binding site of a target protein. The results can help predict the compound's potential biological activity and guide the design of more potent derivatives.

Despite the utility of this method, specific molecular docking studies detailing the interaction of this compound with particular biological targets have not been identified in the available scientific literature. Research on isomeric compounds, such as 1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-ones, has shown the use of structure-guided design and docking to develop selective inhibitors for targets like PI3Kδ, but equivalent studies for the [4,5-b] isomer are not documented.

Quantum Chemical Studies on Electronic Properties and Reactivity (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. These calculations can provide insights into a compound's stability, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and potential for intermolecular interactions.

A search for dedicated DFT studies on this compound did not yield specific results. Such analyses are common for related heterocyclic systems, including imidazo[4,5-b]pyridine derivatives, where DFT is used to analyze global and local reactivity. However, data pertaining to the electronic properties and reactivity parameters of this compound are not present in the reviewed literature.

Prediction of Biological Activity and ADME-related Parameters

In silico tools are frequently used to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help assess a compound's drug-likeness, including parameters like solubility, permeability, and potential metabolic stability, early in the drug discovery process.

While ADME predictions have been performed for various quinoline (B57606) and imidazopyridine derivatives to assess their pharmacokinetic profiles, specific reports detailing the predicted biological activity or ADME parameters for this compound are not available.

Tautomerism and Conformational Landscape Analysis

Tautomerism is a key consideration for heterocyclic compounds like this compound, which can potentially exist in different isomeric forms, such as the lactam (keto) and lactim (enol) forms. Computational analysis is essential for determining the relative stability of these tautomers and understanding the compound's conformational landscape, which describes the accessible shapes the molecule can adopt.

Theoretical studies on the tautomeric equilibrium are crucial as different tautomers can exhibit distinct biological activities and physicochemical properties. However, specific computational analyses of the tautomerism and conformational preferences of this compound have not been reported in the scientific literature. Studies on related systems, like imidazo[4,5-b]pyridine derivatives, have confirmed that the tautomeric equilibrium often favors one form, but this has not been computationally verified for the target compound.

Future Research Directions and Applications for 1,3 Dihydro Imidazo 4,5 B Quinolin 2 One

Rational Design of Next-Generation 1,3-Dihydro-imidazo[4,5-b]quinolin-2-one Derivatives

The rational design of new derivatives of this compound is a key focus of ongoing research. By leveraging an understanding of structure-activity relationships (SAR), researchers can make targeted modifications to the core structure to enhance potency, selectivity, and pharmacokinetic properties. acs.orgnih.govnih.gov

Computational modeling and structure-guided design are powerful tools in this process. nih.gov For example, the optimization of imidazo-quinolinone-based pan-PI3K/m-TOR inhibitors has led to the discovery of potent and orally bioavailable PI3Kδ isoform-selective inhibitors. nih.govresearchgate.net These efforts often involve modifying the imidazoquinoline ring and exploring substitutions at various positions to improve isoform selectivity. researchgate.net

Key strategies in the rational design of these derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure to identify which parts of the molecule are crucial for its biological activity. nih.govnih.gov

Computational Modeling: Using computer simulations to predict how different chemical modifications will affect the compound's interaction with its biological target. nih.gov

Bioisosteric Replacement: Substituting one part of the molecule with another that has similar physical or chemical properties to improve its biological properties.

Table of Rationally Designed this compound Derivatives and Their Activities
Compound/DerivativeTarget/ActivityKey Findings
Imidazo[4,5-f]quinoline derivativesImmunostimulatory activitySubtle structure-activity relationships were identified, leading to novel analogs with potent in vivo effects. nih.gov
1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one derivativesPI3Kδ selective inhibitorsStructure-guided optimization led to the discovery of a potent and orally bioavailable PI3Kδ isoform selective inhibitor with improved efficacy in animal models. nih.govresearchgate.net
5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivativesBRD4 inhibitorsComputational approaches were used to optimize physico-chemical properties, resulting in drug-like BRD4 inhibitors with selectivity for various cancer cell lines. nih.gov
3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-onesVEGFR-2 kinase inhibitorsA new class of VEGFR-2 kinase inhibitors was identified through the synthesis and evaluation of various derivatives. nih.gov

Investigation of Novel Therapeutic Avenues and Disease Models

While initially investigated for their effects on blood platelet aggregation and as phosphodiesterase inhibitors, the therapeutic potential of this compound derivatives extends to a variety of other diseases. acs.org Research is ongoing to explore their application in new therapeutic areas and to evaluate their efficacy in a wider range of disease models.

One significant area of investigation is their use as inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the delta isoform (PI3Kδ), which is implicated in inflammatory and autoimmune diseases like rheumatoid arthritis. nih.govresearchgate.net The development of selective PI3Kδ inhibitors is a major goal for the treatment of these chronic conditions. nih.govresearchgate.net

Furthermore, derivatives of the related imidazo[4,5-c]quinoline scaffold have been identified as potent inducers of interferon production, suggesting their potential as antiviral and anticancer agents. nih.gov Other related quinoline (B57606) derivatives have shown promise as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov The exploration of these and other activities in various disease models will be crucial for realizing the full therapeutic potential of this class of compounds.

Table of Investigated Therapeutic Avenues for this compound and Related Compounds
Therapeutic AvenueDisease Model/TargetKey Findings
Anti-inflammatory/AutoimmuneRheumatoid Arthritis (PI3Kδ inhibition)Structure-guided optimization led to a potent and orally bioavailable PI3Kδ selective inhibitor with improved efficacy in animal models. nih.govresearchgate.net
Antiviral/AnticancerInterferon Induction1H-Imidazo-[4,5-c]quinolines were found to be potent inducers of interferon production, demonstrating in vivo antiviral activity. nih.gov
AnticancerTubulin Polymerization InhibitionNovel quinoline sulfonamide derivatives were discovered to be inhibitors of tubulin polymerization with anti-tumor activity. nih.gov
AnticancerVEGFR-2 Kinase InhibitionA series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones were identified as a new class of VEGFR-2 kinase inhibitors. nih.gov

Advanced Synthetic Methodologies for Scalable Production

The development of efficient and scalable synthetic methods is critical for the translation of promising this compound derivatives from the laboratory to clinical applications. researchgate.net Researchers are exploring advanced synthetic strategies to improve yields, reduce costs, and minimize the environmental impact of production.

Traditional synthetic routes can be complex and may require harsh reaction conditions. nih.gov Modern approaches focus on developing more streamlined and "green" synthetic pathways. rsc.orgresearchgate.net These may include:

Late-stage functionalization: Introducing key chemical groups in the final steps of the synthesis to allow for the rapid generation of diverse analogs. nih.gov

One-pot reactions: Combining multiple reaction steps into a single procedure to improve efficiency and reduce waste. researchgate.net

Metal-free and solvent-free conditions: Utilizing catalysts and reaction conditions that are more environmentally friendly. rsc.orgrsc.org

Mechanochemical synthesis: Using mechanical force, such as ball-milling, to drive chemical reactions, often in the absence of solvents. rsc.org

For instance, an iodine-mediated decarboxylative cyclization has been developed for the synthesis of related imidazo[1,5-a]quinolines under metal-free conditions. rsc.org Similarly, a Brønsted acidic ionic liquid has been shown to be an efficient and recyclable catalyst for the synthesis of related quinazolinone derivatives under solvent-free conditions. rsc.org

Integration of Omics Data in Understanding Biological Effects

The integration of "omics" data, such as genomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the biological effects of this compound and its derivatives. These technologies can provide a global view of the molecular changes that occur in cells and tissues upon treatment with these compounds.

By analyzing changes in gene expression (genomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can:

Identify novel biological targets and pathways affected by the compound.

Elucidate the mechanisms of action and potential off-target effects.

Discover biomarkers that can be used to predict treatment response or monitor efficacy.

Gain insights into the broader physiological consequences of modulating the activity of the intended target.

For example, proteomics can be used to identify the specific kinases that are inhibited by a compound, while metabolomics can reveal changes in metabolic pathways that are downstream of the inhibited target. This integrated approach can provide a more complete picture of the compound's biological activity and facilitate its development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-dihydro-imidazo[4,5-b]quinolin-2-one and its derivatives?

  • Methodological Answer : A widely used approach involves photocyclization of precursor oxime acetates in acetic acid, yielding the quinolin-2-one core with high efficiency (90% yield) . Alternative routes include alkylation or acetylation of the parent imidazoquinolinone scaffold using reagents like allyl bromide or acetyl chloride, facilitated by bases such as K₂CO₃ in DMF . Regioselective functionalization (e.g., ribosylation) can be achieved under controlled conditions to target specific positions (e.g., N1 vs. N3) .

Q. How is the structural integrity of imidazo[4,5-b]quinolin-2-one derivatives validated experimentally?

  • Methodological Answer : X-ray crystallography is critical for confirming molecular geometry and intermolecular interactions. For example, deviations from planarity in fused rings (<0.011 Å) and dihedral angles (e.g., 2.7° for acetyl groups) are quantified to assess structural stability . Hydrogen bonding networks (N–H⋯O/N) are mapped to understand crystal packing .

Q. What preliminary biological activities are associated with this scaffold?

  • Methodological Answer : Early studies highlight its role as a kinase inhibitor (e.g., ATM kinase) and modulator of cyclic nucleotide phosphodiesterases (PDEs). In vitro assays using platelet aggregation models demonstrate anti-thrombotic potential via broad-spectrum inhibition of platelet activators . Antiviral activity against HCMV has also been reported for halogenated derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide optimization of imidazo[4,5-b]quinolin-2-one derivatives for kinase inhibition?

  • Methodological Answer : SAR studies reveal that substitutions at the C8 position (e.g., methoxy groups) and N1 alkylation (e.g., tetrahydro-2H-pyran-4-yl) enhance ATM kinase potency and selectivity. Introducing hydrophobic groups increases volume of distribution, improving pharmacokinetic profiles (e.g., AZD0156, with a predicted human dose <50 mg) . Computational docking and Cryo-EM further validate interactions with key residues (e.g., W2769 and C2770 in ATM) .

Q. What strategies are employed to overcome metabolic instability or resistance in preclinical models?

  • Methodological Answer : Co-administration with CYP450 inhibitors or structural modifications (e.g., fluorination at metabolically labile sites) can reduce clearance rates . For ATM inhibitor resistance linked to mutations, structure-based drug design (SBDD) using Cryo-EM resolves conformational changes in mutant kinases, enabling rational redesign of inhibitors .

Q. How are combination therapies leveraging this scaffold designed to enhance antitumor efficacy?

  • Methodological Answer : In vivo xenograft models demonstrate synergy between ATM inhibitors (e.g., AZD0156) and DNA-damaging agents (e.g., irinotecan) or PARP inhibitors (e.g., olaparib). Dosing schedules are optimized using pharmacokinetic/pharmacodynamic (PK/PD) modeling to align peak inhibitor concentrations with DNA repair timelines .

Q. What experimental approaches address solubility challenges in formulation development?

  • Methodological Answer : Granulation techniques with non-ionic surfactants (e.g., Vitamin E TPGS) and dissolution enhancers (e.g., polyethylene glycol) improve oral bioavailability. Preclinical testing uses biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal solubility .

Critical Analysis of Contradictions

  • Synthetic Routes : While photocyclization is high-yielding, alkylation/acetylation methods offer flexibility for functionalization but require optimization to avoid byproducts.
  • Biological Targets : Derivatives show divergent activities (kinase vs. PDE inhibition), emphasizing the need for target-specific SAR exploration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.